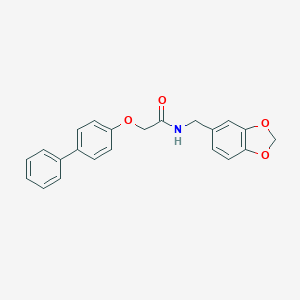![molecular formula C21H28N4 B367755 1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine CAS No. 489422-14-2](/img/structure/B367755.png)
1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine is a complex organic compound that features a piperazine ring substituted with phenyl and pyridinylmethyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A simpler analogue featuring a phenyl group bound to a piperazine ring.
Diphenylpiperazine: Contains two phenyl groups attached to the piperazine ring.
Pyridinylpiperazine: Features a pyridinyl group attached to the piperazine ring.
Uniqueness
1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine is unique due to the presence of both phenyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.
Properties
CAS No. |
489422-14-2 |
|---|---|
Molecular Formula |
C21H28N4 |
Molecular Weight |
336.5g/mol |
IUPAC Name |
1-phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C21H28N4/c1-2-7-20(8-3-1)24-14-16-25(17-15-24)21-9-12-23(13-10-21)18-19-6-4-5-11-22-19/h1-8,11,21H,9-10,12-18H2 |
InChI Key |
RGRNCNJQNHRSLD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=N4 |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B367736.png)
![1-[(4-Bromophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B367775.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B367783.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B367786.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B367796.png)
![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B367798.png)
![1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B367802.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B367803.png)
![(4-Fluorophenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B367804.png)
![(3,4-Dimethoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B367806.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,6-dimethoxybenzoyl)piperazine](/img/structure/B367807.png)
![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B367813.png)
![(3,5-Dimethoxyphenyl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B367817.png)
